![molecular formula C7H8N2O2S B14697021 N-[(2-Nitrophenyl)sulfanyl]methanamine CAS No. 24398-40-1](/img/structure/B14697021.png)
N-[(2-Nitrophenyl)sulfanyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Nitrophenyl)sulfanyl]methanamine is an organic compound characterized by the presence of a nitrophenyl group attached to a sulfanyl methanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Nitrophenyl)sulfanyl]methanamine typically involves the reaction of 2-nitrothiophenol with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 2-nitrothiophenol: This is achieved by nitration of thiophenol using a mixture of concentrated nitric acid and sulfuric acid.
Reaction with Formaldehyde and Ammonia: The 2-nitrothiophenol is then reacted with formaldehyde and ammonia in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[(2-Nitrophenyl)sulfanyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[(2-Nitrophenyl)sulfanyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(2-Nitrophenyl)sulfanyl]methanamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
- N-(4-Nitrophenyl)methanamine
- N-(2-Nitrophenyl)ethanamine
- N-(2-Nitrophenyl)propanamine
Uniqueness
N-[(2-Nitrophenyl)sulfanyl]methanamine is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
24398-40-1 |
|---|---|
分子式 |
C7H8N2O2S |
分子量 |
184.22 g/mol |
IUPAC 名称 |
N-(2-nitrophenyl)sulfanylmethanamine |
InChI |
InChI=1S/C7H8N2O2S/c1-8-12-7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3 |
InChI 键 |
NYZXTONSHGHHEO-UHFFFAOYSA-N |
规范 SMILES |
CNSC1=CC=CC=C1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14696945.png)
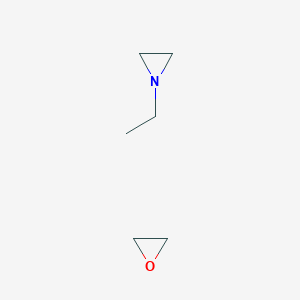
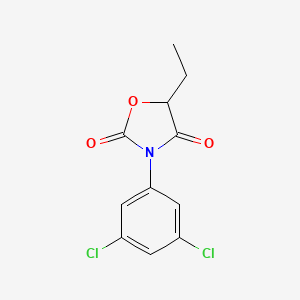
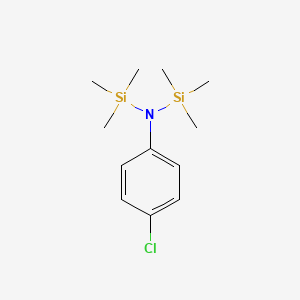
![5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one](/img/structure/B14696963.png)
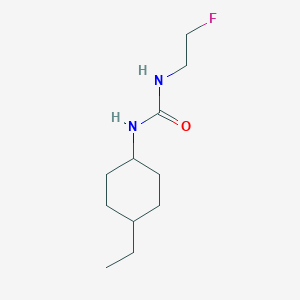
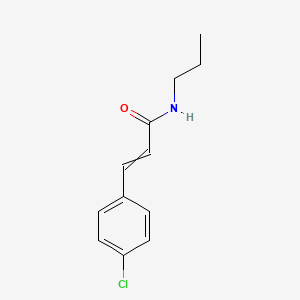
![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)
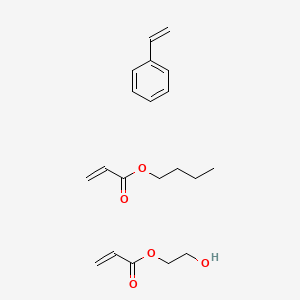
![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)
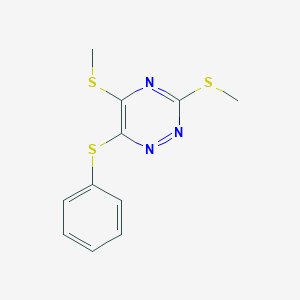
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
